N,3-bis(4-isopropylphenyl)acrylamide

Description

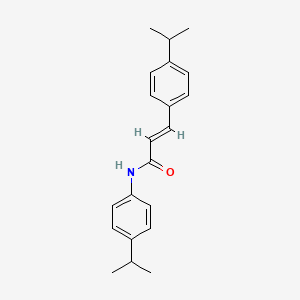

N,3-bis(4-isopropylphenyl)acrylamide is an acrylamide derivative with a substituted acryloyl backbone. Its structure features a 4-isopropylphenyl group attached to both the amide nitrogen (N-position) and the β-carbon (3-position) of the acrylamide moiety (Fig. 1). This dual substitution confers unique steric and electronic properties, making it a candidate for applications in polymer chemistry, pharmaceuticals, and materials science.

Figure 1. Proposed structure of this compound.

Properties

IUPAC Name |

(E)-N,3-bis(4-propan-2-ylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO/c1-15(2)18-8-5-17(6-9-18)7-14-21(23)22-20-12-10-19(11-13-20)16(3)4/h5-16H,1-4H3,(H,22,23)/b14-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATVDKGXABBYPC-VGOFMYFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituents on the acrylamide backbone significantly influence physical and chemical properties. Key analogs and their characteristics are summarized below:

Notes:

- Polarity and Solubility: Methoxy groups in (E)-N,3-bis(4-methoxyphenyl)acrylamide enhance polarity, whereas isopropyl groups in the target compound increase hydrophobicity.

- Hydrolytic Stability: Bis(acrylamide) derivatives (e.g., ) exhibit superior stability under acidic aqueous conditions compared to methacrylates, suggesting this compound may resist hydrolysis in dental adhesives or coatings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N,3-bis(4-isopropylphenyl)acrylamide?

- Methodology : The compound can be synthesized via a multi-step route, starting with α-bromoacrylic acid and aniline derivatives. Key steps include:

- Amide coupling : Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent in DMF under ice-cooled conditions .

- Solvent selection : Employ mixed solvents like ethyl acetate/petroleum ether for crystallization .

- Purification : Column chromatography (e.g., silica gel) is critical for isolating the pure product .

- Reaction monitoring : Track progress via TLC and confirm purity via melting point analysis .

- Key parameters : Temperature control (0–5°C during coupling), stoichiometric ratios (1:1.2 amine:acid), and inert atmosphere (N₂) to prevent oxidation .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- Spectroscopic methods :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.1–7.5 ppm) and acrylamide carbonyl (δ ~164 ppm) .

- IR spectroscopy : Confirm amide C=O stretch (~1660 cm⁻¹) and NH stretch (~3300 cm⁻¹) .

- Mass spectrometry : High-resolution LC-MS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

- Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational modeling predict the biological or material science applications of this compound?

- In silico approaches :

- Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases) based on the compound’s electron-deficient acrylamide moiety .

- QSAR modeling : Correlate substituent effects (e.g., isopropyl groups) with bioactivity using Hammett constants or DFT-calculated electronic parameters .

- Limitations : Solubility predictions (e.g., LogP ~3.5) may require experimental validation due to discrepancies in force fields .

Q. What strategies address low yields in multi-step synthesis of this compound derivatives?

- Optimization tactics :

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) and improve yields by 15–20% .

- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling of substituted aryl groups .

- Troubleshooting : Low yields in amidation steps may result from moisture sensitivity; use molecular sieves or anhydrous solvents .

Q. How do structural modifications (e.g., substituents on phenyl rings) influence biological activity?

- Case studies :

- Electron-withdrawing groups (e.g., -CF₃): Enhance binding to hydrophobic enzyme pockets but reduce solubility .

- Bulkier substituents (e.g., isopropyl): Improve metabolic stability but may sterically hinder target engagement .

- Experimental validation : Compare IC₅₀ values in enzyme inhibition assays for derivatives with varying substituents .

Q. How should researchers resolve discrepancies in spectral data during characterization?

- Common issues :

- Signal splitting in NMR : Dynamic rotational barriers in the acrylamide double bond may cause unexpected multiplicity; variable-temperature NMR can clarify .

- LC-MS adducts : Sodium or potassium adducts ([M+Na]⁺) may dominate; use ammonium formate buffers to suppress ionization artifacts .

- Cross-validation : Compare experimental IR spectra with computational simulations (e.g., Gaussian 09) .

Q. What are the applications of this compound in polymer science?

- Polymerization utility :

- Photopolymerization : Acts as a crosslinker in UV-curable resins; monitor degree of conversion via FTIR .

- Copolymer design : Incorporate into hydrogels for controlled drug delivery, leveraging its hydrolytically stable amide bond .

- Challenges : Low reactivity in free-radical polymerization compared to methacrylates; optimize initiator concentrations (e.g., 2–5% AIBN) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.